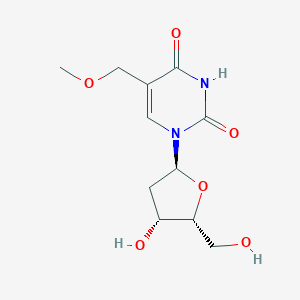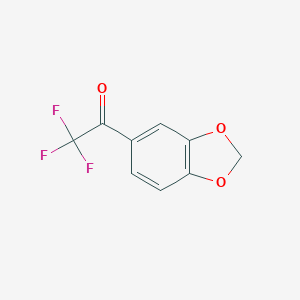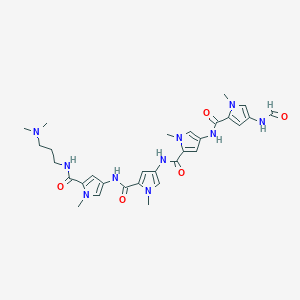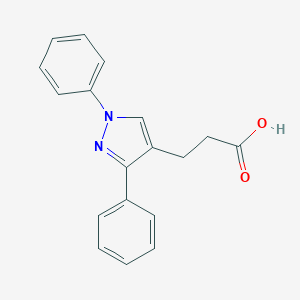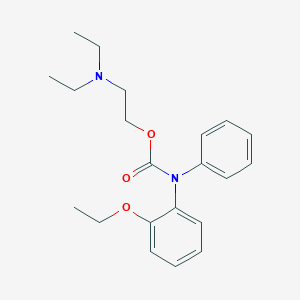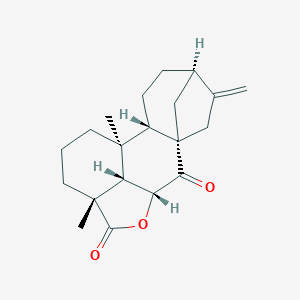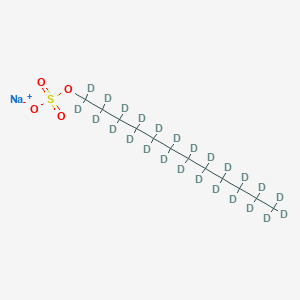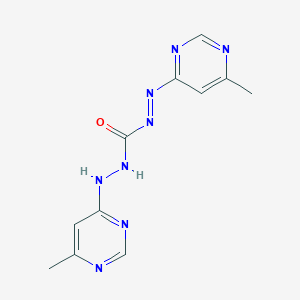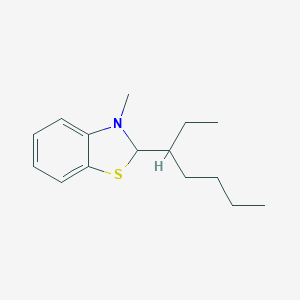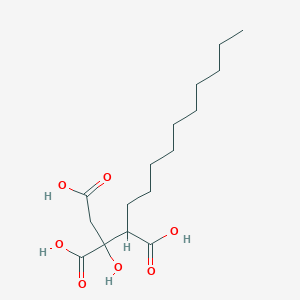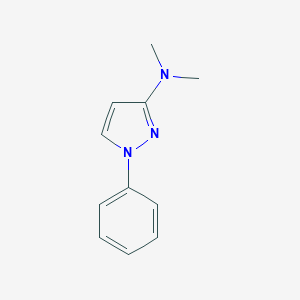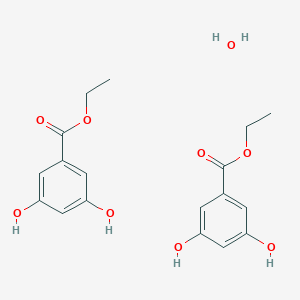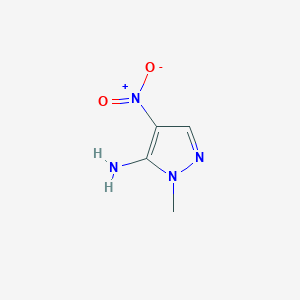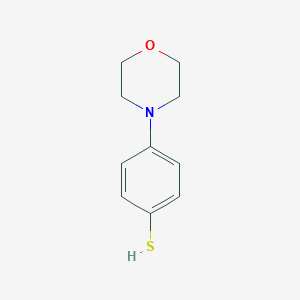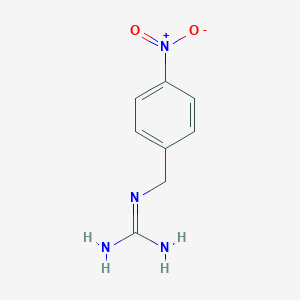
(4-Nitrobenzyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrobenzyl)guanidine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a guanidine derivative, and it has been studied for its potential use as a fluorescent probe, as well as its ability to act as a mediator in electrochemical reactions. In
Applications De Recherche Scientifique
(4-Nitrobenzyl)guanidine has been widely studied for its potential applications in scientific research. One of the most promising applications is as a fluorescent probe for biological imaging. This compound has been shown to selectively bind to specific biomolecules, such as proteins and nucleic acids, and emit fluorescence upon excitation. This property makes it a valuable tool for studying the structure and function of biomolecules in living cells.
Another important application of (4-Nitrobenzyl)guanidine is in electrochemical reactions. This compound has been shown to act as a mediator in electrochemical reactions, facilitating the transfer of electrons between the electrode and the analyte. This property makes it a valuable tool for developing electrochemical biosensors for various applications, such as medical diagnostics and environmental monitoring.
Mécanisme D'action
The mechanism of action of (4-Nitrobenzyl)guanidine is not fully understood. However, it is believed that this compound binds to specific biomolecules through electrostatic interactions and hydrogen bonding. Upon binding, it undergoes a conformational change that results in the emission of fluorescence or the transfer of electrons in electrochemical reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (4-Nitrobenzyl)guanidine are not well studied. However, it has been shown to be non-toxic to cells at low concentrations, making it a promising tool for biological imaging and other applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-Nitrobenzyl)guanidine is its high selectivity for specific biomolecules, which makes it a valuable tool for studying the structure and function of biomolecules in living cells. Additionally, its ability to act as a mediator in electrochemical reactions makes it a valuable tool for developing biosensors for various applications.
However, one of the limitations of this compound is its relatively low quantum yield, which can limit its sensitivity in biological imaging applications. Additionally, its potential toxicity at high concentrations needs to be further studied to ensure its safety for use in biological systems.
Orientations Futures
There are many potential future directions for (4-Nitrobenzyl)guanidine research. One of the most promising areas is the development of improved fluorescent probes for biological imaging. This could involve optimizing the synthesis method to increase the quantum yield, as well as developing new derivatives with improved selectivity and sensitivity.
Another important area for future research is the development of new electrochemical biosensors for various applications. This could involve exploring the use of (4-Nitrobenzyl)guanidine as a mediator in different types of electrochemical reactions, as well as developing new sensing platforms that can be used for medical diagnostics and environmental monitoring.
In conclusion, (4-Nitrobenzyl)guanidine is a valuable compound with many potential applications in scientific research. Its unique properties make it a promising tool for studying biomolecules in living cells and developing biosensors for various applications. Further research is needed to fully understand its mechanism of action, as well as its potential advantages and limitations for different applications.
Méthodes De Synthèse
The synthesis of (4-Nitrobenzyl)guanidine can be achieved through a variety of methods, including the reaction between (4-nitrophenyl)guanidine and benzyl chloride, or the reaction between 4-nitrobenzaldehyde and guanidine. These methods have been optimized for high yields and purity, and they have been extensively studied in the literature.
Propriétés
Numéro CAS |
103658-71-5 |
|---|---|
Nom du produit |
(4-Nitrobenzyl)guanidine |
Formule moléculaire |
C8H10N4O2 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-[(4-nitrophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10N4O2/c9-8(10)11-5-6-1-3-7(4-2-6)12(13)14/h1-4H,5H2,(H4,9,10,11) |
Clé InChI |
KGYQNSXOATUPPK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C(N)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1CN=C(N)N)[N+](=O)[O-] |
Synonymes |
(4-NITROBENZYL)GUANIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



